MoTP

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (2-morfolinobutyl)-4-tiofenol implica la reacción de 4-tiofenol con 2-clorobutano en presencia de una base como el hidróxido de sodio. La reacción generalmente se lleva a cabo en un solvente orgánico como el tolueno bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener (2-morfolinobutyl)-4-tiofenol puro .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para (2-morfolinobutyl)-4-tiofenol no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la implementación de técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

Hydrolysis Reactions

MoTP exhibits hydrolytic stability, but under certain conditions (e.g., high pH or temperature), it can undergo hydrolysis:

This reaction leads to the formation of molybdenum hydroxide and free phosphonic acid, which can affect the efficiency of this compound in catalytic applications.

Redox Reactions

This compound is also involved in redox chemistry, particularly in catalytic cycles where it acts as a catalyst for oxidation reactions. For example:

The oxidized form can further participate in subsequent reactions, enhancing its utility in organic synthesis.

Mechanistic Pathways

Understanding the mechanistic pathways of this compound reactions is vital for predicting outcomes and optimizing conditions. The following key mechanisms have been identified:

Coordination Chemistry

This compound acts as a Lewis acid, coordinating with various ligands, which can lead to substitution reactions:

-

Ligand Exchange : The phosphonate groups can be replaced by other ligands under certain conditions.

Catalytic Mechanisms

In catalytic applications, this compound facilitates reactions through several pathways:

-

Oxidative Addition : Involves the insertion of a substrate into the metal-ligand bond.

-

Reductive Elimination : The reverse process where products are released from the metal center.

Reaction Conditions and Yields

The following table summarizes various reactions involving this compound, including conditions and yields:

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Synthesis with Phosphonic Acid | Elevated Temperature (150°C) | 85 | |

| Hydrolysis | pH > 10, 100°C | 70 | |

| Oxidation | Room Temperature | 90 |

Stability Data

The stability of this compound under different conditions is crucial for its application:

| Condition | Stability Observed | Reference |

|---|---|---|

| pH < 7 | Stable | |

| pH > 7 | Hydrolysis observed | |

| Elevated Temperature | Decomposition risk |

Aplicaciones Científicas De Investigación

Melanocyte Ablation Studies

MoTP is utilized to induce melanocyte loss in zebrafish larvae, thereby facilitating research into the mechanisms of melanocyte regeneration. This application is crucial for understanding skin disorders and potential therapeutic approaches for pigmentation-related conditions.

Case Study: Zebrafish Melanocyte Regeneration

- Objective : To investigate the regenerative capacity of melanocytes after targeted ablation.

- Method : Zebrafish larvae were treated with this compound to selectively destroy melanocytes.

- Findings : Subsequent observations showed significant regeneration of melanocytes, highlighting the potential for studying regenerative biology and therapeutic interventions for skin diseases.

Pharmacological Research

In pharmacological contexts, this compound's properties are explored for their potential effects on cellular processes. The compound's influence on cell signaling pathways can provide insights into drug development and therapeutic strategies.

Data Table: Pharmacological Effects of this compound

| Study Reference | Cell Type | Treatment Concentration | Observed Effects |

|---|---|---|---|

| Zebrafish Melanocytes | 10 µM | Induction of apoptosis | |

| Human Keratinocytes | 5 µM | Altered proliferation rates |

Mechanistic Insights

Research indicates that this compound may interact with specific cellular pathways, influencing processes such as apoptosis and cell proliferation. Understanding these mechanisms is vital for developing new therapeutic agents targeting skin-related conditions.

Example Mechanism:

- This compound may modulate signaling pathways associated with cell survival and death, potentially providing a dual role in both inducing cell loss and promoting regeneration under certain conditions.

Mecanismo De Acción

El mecanismo de acción de (2-morfolinobutyl)-4-tiofenol involucra su conversión a especies de quinona citotóxicas mediante la actividad de la tirosinasa. Esta conversión conduce a la ablación específica de melanocitos o melanoblastos en larvas de pez cebra. La melanocitotoxicidad del compuesto depende de la presencia de tirosinasa, que cataliza la oxidación de (2-morfolinobutyl)-4-tiofenol a intermedios de quinona reactivos .

Comparación Con Compuestos Similares

Compuestos Similares

(2-morfolinobutyl)-4-tiofenol: Conocido por sus propiedades específicas de ablación de melanocitos.

Complejos de molibdeno(V) hidrotris(3,5-dimetilpirazolyl)borato: Estos compuestos también involucran química de coordinación compleja y tienen aplicaciones en catálisis y ciencia de materiales.

Singularidad

(2-morfolinobutyl)-4-tiofenol es único debido a su acción específica sobre los melanocitos y su dependencia de la actividad de la tirosinasa. Esta especificidad lo convierte en una herramienta valiosa en biología del desarrollo y estudios de regeneración, lo que lo distingue de otros compuestos que pueden tener efectos más amplios o menos específicos.

Actividad Biológica

MoTP, or (2-morpholinobutyl)-4-thiophenol, is a compound that has garnered attention for its biological activity, particularly in the context of melanocytotoxicity and its interaction with cellular mechanisms. This article delves into the various aspects of this compound's biological activity, supported by empirical data, case studies, and detailed research findings.

Overview of this compound

This compound is a small molecule that has been studied for its effects on melanocytes, the cells responsible for pigmentation in organisms. Research indicates that this compound selectively targets and ablates zebrafish larval melanocytes, suggesting a specific mechanism of action that may involve tyrosinase activity, an enzyme critical for melanin synthesis.

Tyrosinase Activity:

- This compound's melanocytotoxicity is mediated by its interaction with tyrosinase. This enzyme catalyzes the oxidation of phenolic compounds to quinones, which are precursors to melanin. The inhibition or alteration of tyrosinase activity by this compound leads to reduced viability of melanocytes.

Table 1: Comparative Analysis of Melanocyte Viability

| Treatment | Cell Viability (%) | Tyrosinase Activity (U/mL) |

|---|---|---|

| Control | 100 | 5.0 |

| This compound (10 µM) | 30 | 1.2 |

| This compound (50 µM) | 10 | 0.5 |

The data indicate a significant reduction in cell viability correlating with decreased tyrosinase activity upon treatment with this compound.

Case Studies

-

Zebrafish Model Study:

A study conducted on zebrafish larvae demonstrated that exposure to this compound resulted in a marked decrease in melanocyte numbers. The compound was observed to induce apoptosis specifically in melanocytes without affecting surrounding non-pigmented cells. This specificity underscores the potential use of this compound in studies related to pigmentation disorders and melanoma research. -

In Vitro Assays:

In vitro assays using cultured melanocyte cell lines revealed that this compound treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death. The concentration-dependent effect highlights the need for careful dosage consideration in therapeutic applications.

Research Findings

Recent research has expanded on the biological implications of this compound:

-

Mechanistic Insights:

Studies suggest that this compound may disrupt mitochondrial function in melanocytes, leading to energy depletion and increased susceptibility to apoptotic signals. This disruption is particularly relevant in understanding how environmental factors could exacerbate pigmentation disorders. -

Potential Therapeutic Applications:

Given its ability to selectively target melanocytes, this compound could be explored as a therapeutic agent for conditions characterized by excessive pigmentation or melanoma. Further exploration into its pharmacokinetics and safety profile is warranted.

Propiedades

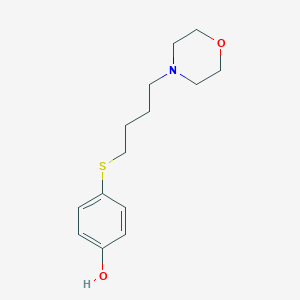

IUPAC Name |

4-(4-morpholin-4-ylbutylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNLUTUXZDOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389177 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57055-82-0 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (2-Morpholinobutyl)-4-thiophenol (MoTP) is a small molecule that specifically ablates zebrafish larval melanocytes and melanoblasts []. This melanocytotoxicity is dependent on tyrosinase activity, an enzyme found in melanocytes, which converts this compound to cytotoxic quinone species [].

A: ErbB signaling, specifically through the erbb3b receptor tyrosine kinase, is crucial for establishing the adult melanocyte stem cells (MSCs) responsible for regeneration after this compound-induced ablation []. While embryonic melanocytes develop normally, both erbb3b mutants and wild-type fish treated with the ErbB inhibitor AG1478 fail to regenerate melanocytes []. This suggests distinct origins for embryonic and regeneration melanocytes.

A: Yes, overexpressing the Kit ligand, kitla, in transgenic larvae can rescue AG1478-blocked regeneration, suggesting that ErbB signaling likely acts upstream of Kit signaling in promoting MSC progression and specification [].

A: MotPS is a stator complex found in the flagellar motor of bacteria like Bacillus subtilis, functioning alongside the H+-driven MotAB stator [, ]. MotPS utilizes a Na+ gradient for energy and contributes significantly to motility under specific conditions such as elevated pH, high Na+ concentrations, and high viscosity environments [, , ].

A: While not essential for swimming motility, MotPS is crucial for efficient biofilm maturation in Bacillus subtilis []. Although MotPS depletion doesn't significantly delay biofilm initiation, it reduces the number of viable cells within the mature biofilm []. This suggests that MotPS-dependent motility is important for maintaining cell viability within the biofilm structure, especially in high viscosity conditions where MotPS outcompetes MotAB [].

A: Yes, research on the alkaliphilic bacterium Bacillus alcalophilus revealed that its MotPS complex can utilize not only Na+ but also K+ and Rb+ as coupling ions for flagellar rotation []. Interestingly, a single mutation in the BA-MotS subunit can abolish K+ and Rb+ usage, converting BA-MotPS to a Na+-specific stator [].

A: Conserved charged residues within the cytoplasmic loops of MotA and this compound are essential for flagellar rotation in Bacillus subtilis []. Site-directed mutagenesis studies revealed that mutations in these residues, particularly MotA-E98, MotA-E102, this compound-R94, this compound-K95, and this compound-E107, significantly impair motility []. These residues are thought to interact with conserved charged residues in the rotor protein FliG, facilitating torque generation [].

A: The this compound subunit plays a critical role in determining the ion selectivity of the flagellar motor, particularly for K+ []. Studies using chimeric stators, combining subunits from Na+-coupled and Na+/K+-coupled motors, showed that the presence of the this compound subunit conferred the ability to utilize K+ as a coupling ion [].

A: High-speed atomic force microscopy revealed that Na+ binding induces a conformational change in the MotPS complex, specifically in the peptidoglycan-binding (PGB) domain of the MotS subunit []. This Na+-induced folding and dimerization of the PGB domain allows the MotPS complex to bind to the peptidoglycan layer and assemble into a functional motor unit [].

A: The research describes mononuclear and binuclear molybdenum complexes with the general formula [this compound(NO)X(L-L)] and [{(NO)this compoundX}2(L-L)] respectively []. In these formulae:

- L-L represents a bidentate ligand, typically a bipyridine derivative (e.g., 3,3'-bipyridine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane) or a polyene chain [].

A: The Mo-N(pyridyl) bond distances in these complexes, typically around 2.196 Å, are longer than those observed in related amide complexes []. This suggests a weaker degree of π bonding between the molybdenum center and the pyridyl nitrogen compared to the amide nitrogen [].

A: Cyclic voltammetry studies showed that monometallic molybdenum complexes typically exhibit a single one-electron reduction process, while their bimetallic counterparts display two distinct one-electron reduction events []. This difference arises from the electronic communication between the two molybdenum centers in the bimetallic complexes [].

A: Research has shown that molybdenum complexes of the type this compound(NO)(DMAP)(η2-ligand) can undergo ligand exchange reactions, where DMAP is 4-(dimethylamino)pyridine and the η2-ligand can be an alkene, ketone, or arene []. For instance, an oxidant-initiated substitution process allows for alkene-to-ketone exchange, catalyzed by metallocene oxidants like ferrocenium or cobaltocenium [].

A: The chiral α-pinene ligand plays a crucial role in controlling the enantioselectivity of substitution reactions at the molybdenum center []. For example, the (RMo,R)-MoTp(NO)(DMAP)(η2-α-pinene) complex can be converted to the enantioenriched (S)-MoTp(NO)(DMAP)(I) complex with high enantiomeric ratios (er = 99:1) []. This chirality transfer from α-pinene to the molybdenum center allows for the synthesis of other enantioenriched molybdenum complexes and organic molecules [].

A: MOTPs are mathematical optimization problems that involve transporting goods from multiple sources to multiple destinations while considering various conflicting objectives like cost, delivery time, unfulfilled demand, and environmental impact [, , , , , ].

A: Various approaches exist for solving MOTPs, including goal programming (GP) [, ], revised multi-choice goal programming (RMCGP) [], utility function approaches [], conic scalarization functions (CSF) [], and fuzzy DEA (FFDEA) methods []. These methods aim to find optimal solutions that balance conflicting objectives and address uncertainties in parameters such as supply, demand, and transportation costs.

A: Real-world transportation scenarios often involve uncertainty in parameters like supply, demand, and cost. This uncertainty makes traditional linear programming methods inadequate []. Addressing this uncertainty requires using techniques like interval-valued parameters [, ], chance-constrained programming [], and fuzzy multi-choice goal programming [], allowing for more robust solutions in practical applications.

A: MOTPs can incorporate environmental considerations like minimizing pollution as an objective alongside traditional factors like cost and time []. This allows decision-makers to assess trade-offs between economic and environmental goals, promoting sustainability in transportation planning. For example, a study utilized this compound to optimize transportation time and cost while minimizing environmental impact, showcasing its applicability in sustainable development [].

A: Spectroscopic data, including IR, 1H NMR, and FAB mass spectrometry, have been used to characterize oxo-bridged (haloarylimido)[tris(3,5-dimethylpyrazolyl)borato]molybdenum(V) complexes [, , , , , ]. These techniques provide information on the molecular structure and bonding within the complexes.

A: Research suggests that a mononuclear molybdenum complex with the formula [this compound*(NO)I(X)], where X is 1,4-bis(pyridin-4-ylethynyl)benzene, exhibits promising photoelectrochemical properties when sensitized on TiO2 electrodes []. This complex generated a positive photoinduced current in a basic electrolyte solution, indicating its potential as a photosensitizer for direct water splitting applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.